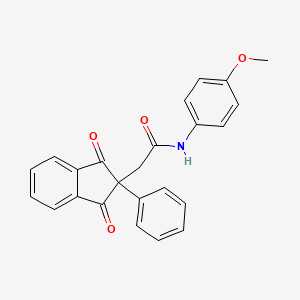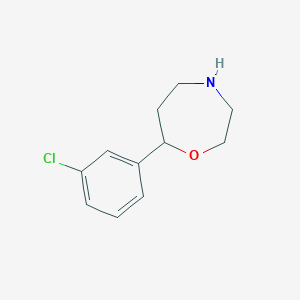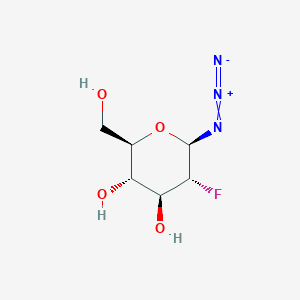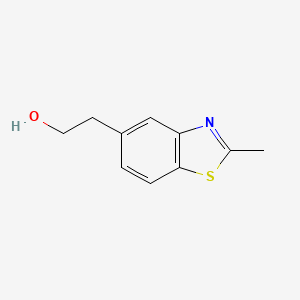
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety linked to an N-(4-methoxyphenyl)acetamide group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of the 1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl moiety: This can be achieved through a Friedel-Crafts acylation reaction, where phenylacetic acid reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with N-(4-methoxyphenyl)acetamide: The intermediate product is then coupled with N-(4-methoxyphenyl)acetamide using a condensation reaction, often facilitated by a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: Scaling up the reaction while maintaining the purity and yield of the product.
Use of continuous flow reactors: To enhance the efficiency and control of the reaction process.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in various substituted derivatives with different functional groups.
科学研究应用
2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
相似化合物的比较
Similar Compounds
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-phenylacetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-hydroxyphenyl)acetamide
- 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
What sets 2-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its specific structural features, such as the methoxy group on the phenyl ring, which can influence its reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C24H19NO4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
2-(1,3-dioxo-2-phenylinden-2-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19NO4/c1-29-18-13-11-17(12-14-18)25-21(26)15-24(16-7-3-2-4-8-16)22(27)19-9-5-6-10-20(19)23(24)28/h2-14H,15H2,1H3,(H,25,26) |
InChI 键 |
LXPCEUUYYSUEPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)



![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
